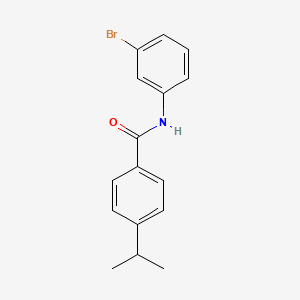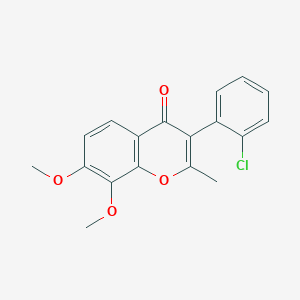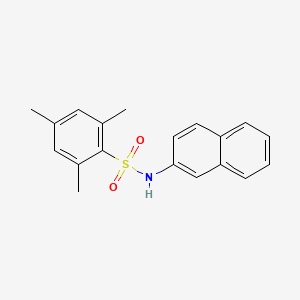![molecular formula C14H10ClN3O4 B5816078 N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)
N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as CB-30865, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been found to play a crucial role in DNA repair mechanisms. In
Wirkmechanismus
CB-30865 acts as a competitive inhibitor of N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide, which is involved in the repair of single-strand DNA breaks. Inhibition of N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide by CB-30865 leads to the accumulation of DNA damage, resulting in cell death. This mechanism has been exploited in cancer therapy, where the inhibition of N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide sensitizes cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
CB-30865 has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. In addition, CB-30865 has been found to reduce oxidative stress and inflammation in animal models of neurodegenerative disorders. Furthermore, CB-30865 has been shown to reduce myocardial infarction size and improve cardiac function by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CB-30865 has several advantages for lab experiments, including its high potency and specificity for N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide inhibition. However, CB-30865 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by the use of prodrugs and formulation strategies.
Zukünftige Richtungen
There are several future directions for the research on CB-30865. One direction is the development of prodrugs and formulation strategies to improve its pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as stroke and traumatic brain injury. Furthermore, the combination of CB-30865 with other therapies, such as immunotherapy and targeted therapy, could enhance its efficacy in cancer treatment. Finally, the development of novel N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide inhibitors with improved potency and specificity could lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of CB-30865 involves the reaction of 4-nitrobenzenecarboximidamide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CB-30865 as a yellow solid with a purity of over 98%. The synthesis method has been optimized to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CB-30865 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The inhibition of N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide by CB-30865 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, CB-30865 has been found to protect against neuronal damage in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, CB-30865 has been shown to reduce myocardial infarction size and improve cardiac function in animal models of myocardial ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-3-1-2-10(8-11)14(19)22-17-13(16)9-4-6-12(7-5-9)18(20)21/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIHNHAYPRSQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1-propylbutyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5815998.png)


![N-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5816025.png)
![2-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5816036.png)
![N-(3-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5816043.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B5816060.png)
![(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)


![2-(4-chloro-2-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5816085.png)
![N-(2,6-dimethylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5816089.png)
